

"1-(Thiazolidin-2-yl)ethanone hydrochloride" basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Thiazolidin-2-yl)ethanone hydrochloride

Cat. No.: B3114042

[Get Quote](#)

Abstract

This technical guide provides a comprehensive examination of **1-(Thiazolidin-2-yl)ethanone hydrochloride**, a heterocyclic compound of increasing importance in synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, present a detailed and rationalized synthesis protocol, outline robust analytical methods for its characterization, and discuss its strategic applications as a versatile intermediate in drug discovery and development. This document is tailored for researchers, chemists, and drug development professionals seeking both foundational knowledge and actionable laboratory insights into this valuable chemical entity.

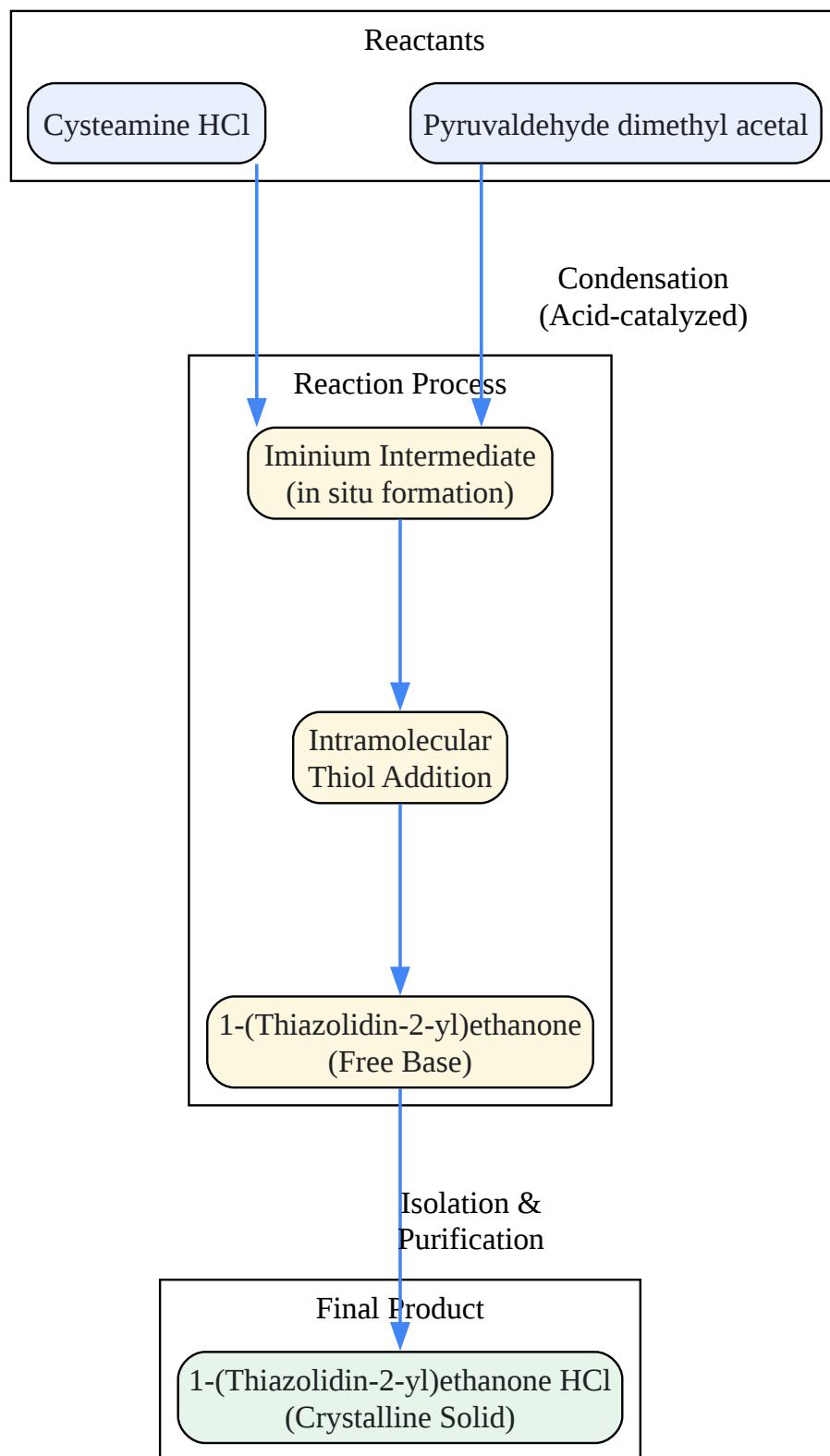
Strategic Overview: The Thiazolidine Scaffold in Modern Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks are recognized as "privileged scaffolds" due to their recurring presence in a multitude of biologically active compounds. The thiazolidine ring is a quintessential example of such a scaffold.^{[1][2]} Its unique conformational flexibility and the presence of heteroatoms (sulfur and nitrogen) allow it to participate in diverse non-covalent interactions with biological macromolecules. **1-(Thiazolidin-2-yl)ethanone hydrochloride** serves as a crucial entry point into this chemical space. The presence of a reactive ketone functional group appended to the thiazolidine core makes it an exceptionally useful building block for creating libraries of novel compounds for biological

screening.^[3] This guide provides the necessary technical details to synthesize, characterize, and strategically utilize this compound.

Core Physicochemical Characteristics

A precise understanding of a compound's physical and chemical properties is the bedrock of successful laboratory work, influencing storage, handling, reaction conditions, and purification strategies. The key properties of **1-(Thiazolidin-2-yl)ethanone hydrochloride** are summarized below.


Property	Value	Source(s)
CAS Number	67399-73-9 / 1993017-93-8	[4][5][6]
Molecular Formula	C ₅ H ₁₀ CINOS	[4][5]
Molecular Weight	167.66 g/mol	[4][5]
Appearance	White to off-white crystalline solid	
Solubility	Soluble in water, methanol; sparingly soluble in ethanol	
Storage	Sealed in dry, room temperature conditions	[6]

Note: Multiple CAS numbers may exist for this compound. Always verify with your specific supplier. Physical properties such as appearance may vary slightly between batches.

Synthesis Protocol: A Mechanistically Sound Approach

The synthesis of **1-(Thiazolidin-2-yl)ethanone hydrochloride** is typically achieved via the cyclocondensation of cysteamine hydrochloride with an appropriate three-carbon electrophile, followed by isolation as the hydrochloride salt. The protocol below is a representative and reliable method.

Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-(Thiazolidin-2-yl)ethanone hydrochloride**.

Step-by-Step Methodology

Materials:

- Cysteamine hydrochloride
- Pyruvaldehyde dimethyl acetal (1,1-dimethoxy-2-propanone)
- Toluene
- Dean-Stark apparatus
- p-Toluenesulfonic acid (catalyst)
- Diethyl ether
- Hexanes

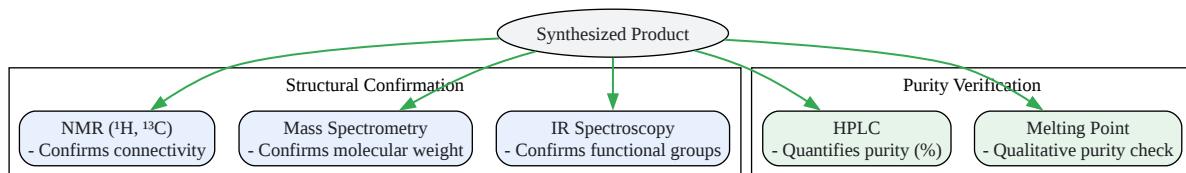
Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cysteamine hydrochloride (1.0 eq), pyruvaldehyde dimethyl acetal (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.
 - Expertise & Experience: The use of a Dean-Stark trap is critical. The condensation reaction to form the intermediate iminium ion liberates water. Efficiently removing this water drives the equilibrium towards the product, maximizing yield. Toluene is an excellent solvent for this azeotropic removal.
- Azeotropic Reflux: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
 - Trustworthiness: This is a self-validating step. The cessation of water collection provides a clear visual endpoint for the reaction, ensuring the cyclization has gone to completion.

- Cooling and Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to obtain a crude oil or semi-solid.
- Purification and Isolation: Dissolve the crude residue in a minimal amount of diethyl ether. If the product begins to crystallize, slowly add hexanes as an anti-solvent to promote further precipitation.
 - Causality: The hydrochloride salt of the product is generally a crystalline solid with lower solubility in non-polar organic solvents like ether and hexanes compared to impurities. This solubility difference is exploited for purification via crystallization/precipitation.
- Filtration and Drying: Collect the solid product by vacuum filtration, washing the filter cake with a cold mixture of ether/hexanes. Dry the resulting white to off-white solid under high vacuum to yield pure **1-(Thiazolidin-2-yl)ethanone hydrochloride**.

Analytical Validation and Characterization

Confirming the identity, structure, and purity of the final compound is a non-negotiable step in synthesis. A multi-technique approach is required for comprehensive validation.


Structural Elucidation

- ^1H NMR (Proton Nuclear Magnetic Resonance): This is the primary technique for structural confirmation. Expect to see characteristic signals for the acetyl methyl group (a singlet), the diastereotopic protons of the thiazolidine ring (complex multiplets), and the N-H proton.
- ^{13}C NMR (Carbon Nuclear Magnetic Resonance): Complements ^1H NMR by showing signals for each unique carbon atom. A key signal to identify is the carbonyl carbon of the ketone group, typically found far downfield (>190 ppm).
- Mass Spectrometry (MS): Provides the molecular weight of the compound. Electrospray ionization (ESI-MS) should show a prominent peak for the molecular ion of the free base $[\text{M}+\text{H}]^+$.
- Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong, sharp absorption band in the region of $1700\text{-}1725\text{ cm}^{-1}$ is definitive for the carbonyl (C=O) stretch

of the ketone.

Purity Assessment

- High-Performance Liquid Chromatography (HPLC): The gold standard for purity analysis. A reversed-phase HPLC method can be developed to separate the product from any residual starting materials or by-products. Purity is determined by the area percentage of the main product peak.
- Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

[Click to download full resolution via product page](#)

Caption: A comprehensive analytical workflow for product validation.

Applications in Drug Discovery

1-(Thiazolidin-2-yl)ethanone hydrochloride is primarily utilized as a chemical intermediate. Its ketone group is a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries for screening. Thiazolidine-containing molecules have demonstrated a remarkable breadth of pharmacological activities.[7][8]

- Antimicrobial Agents: The thiazolidine scaffold is a core component of many compounds with antibacterial and antifungal properties.[9][10][11]
- Anticancer Agents: Derivatives have been developed as potent antiproliferative agents against various cancer cell lines.[7]

- Anti-inflammatory and Antidiabetic Agents: The related thiazolidinedione class of compounds are well-known for their use in treating inflammation and diabetes.[1][7]

The strategic value of **1-(Thiazolidin-2-yl)ethanone hydrochloride** lies in its ability to provide rapid access to novel analogues within these therapeutically relevant classes of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 67399-73-9 | 1-(Thiazolidin-2-yl)ethanone hydrochloride - Synblock [synblock.com]
- 5. 1-(Thiazolidin-2-yl)ethanone hydrochloride | 1993017-93-8 [chemicalbook.com]
- 6. 1993017-93-8|1-(Thiazolidin-2-yl)ethanone hydrochloride|BLD Pharm [bldpharm.com]
- 7. Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["1-(Thiazolidin-2-yl)ethanone hydrochloride" basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3114042#1-thiazolidin-2-yl-ethanone-hydrochloride-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com